1-クロロエチル(4-ニトロフェニル)カーボネート

概要

説明

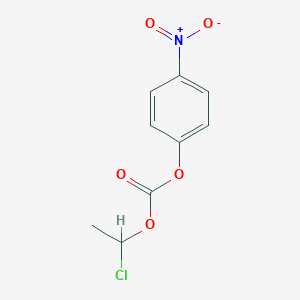

1-Chloroethyl (4-nitrophenyl) carbonate is an organic compound with the molecular formula C9H7NO5Cl. It appears as a white crystalline solid at room temperature. This compound is commonly used as a reagent and intermediate in organic synthesis .

科学的研究の応用

Medicinal Chemistry

Prodrug Development

One of the most significant applications of 1-chloroethyl (4-nitrophenyl) carbonate is in the development of prodrugs. For instance, it has been utilized in synthesizing prodrugs for cancer therapies, such as MRTX1133. In studies, this compound demonstrated stability in simulated gastric and intestinal fluids, as well as in mouse liver microsomes, suggesting that it can effectively deliver active pharmaceutical ingredients (APIs) without premature release in the gastrointestinal tract .

Case Study: MRTX1133 Prodrug

In a detailed study, the prodrug derived from 1-chloroethyl (4-nitrophenyl) carbonate showed enhanced bioavailability compared to its parent compound. It achieved a tumor growth inhibition rate of 54% at high doses while maintaining safety profiles . This highlights the potential of using this compound to improve the pharmacokinetics of anticancer drugs.

Organic Synthesis

Synthesis of Carbamates

1-Chloroethyl (4-nitrophenyl) carbonate serves as an intermediate in the synthesis of various carbamate derivatives. The compound can be synthesized through the reaction of p-nitrophenol with chloroformate under basic conditions. This reaction pathway is crucial for creating stable carbamate linkages that are essential in drug design and development .

Reactivity with Nucleophiles

The compound has been shown to react favorably with nucleophiles such as amines and alcohols to form carbamates and carbonates. This property is exploited in the synthesis of complex organic molecules, including those used in pharmaceuticals . For example, reactions involving 1-chloroethyl (4-nitrophenyl) carbonate have led to the successful formation of ε-caprolactam through ring-opening mechanisms when treated with specific bases like DBU .

Polymer Science

Covalent Linkers in Bioconjugation

In polymer chemistry, 1-chloroethyl (4-nitrophenyl) carbonate is utilized as a reagent for creating covalent linkages between polymers and biomolecules. Its ability to form stable carbonates makes it an attractive choice for developing bioconjugates that require robust chemical bonds .

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | Prodrug for MRTX1133 | Increased bioavailability and tumor inhibition |

| Organic Synthesis | Synthesis of carbamates | Formation of stable intermediates for drug design |

| Polymer Science | Covalent linkers for bioconjugation | Robust chemical bonds for enhanced stability |

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloroethyl (4-nitrophenyl) carbonate can be synthesized through the reaction of 4-nitrophenol with 1-chloroethyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: Industrial production of 1-chloroethyl (4-nitrophenyl) carbonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

化学反応の分析

Types of Reactions: 1-Chloroethyl (4-nitrophenyl) carbonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.

Hydrolysis: In the presence of water, 1-chloroethyl (4-nitrophenyl) carbonate can hydrolyze to form 4-nitrophenol and 1-chloroethanol.

Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Reduction: Hydrogen gas with a catalyst like palladium on carbon.

Major Products Formed:

Nucleophilic Substitution: Products include substituted carbamates or carbonates.

Hydrolysis: Products are 4-nitrophenol and 1-chloroethanol.

Reduction: Products include 4-aminophenyl derivatives.

作用機序

The mechanism of action of 1-chloroethyl (4-nitrophenyl) carbonate involves its reactivity towards nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds. The nitro group can also participate in redox reactions, contributing to the compound’s versatility in chemical synthesis.

類似化合物との比較

4-Nitrophenyl Chloroformate: Similar in structure but lacks the 1-chloroethyl group.

1-Chloroethyl Carbonate: Similar in structure but lacks the nitrophenyl group.

4-Nitrophenyl Carbonate: Similar in structure but lacks the 1-chloroethyl group.

Uniqueness: 1-Chloroethyl (4-nitrophenyl) carbonate is unique due to the presence of both the 1-chloroethyl and 4-nitrophenyl groups. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

生物活性

1-Chloroethyl (4-nitrophenyl) carbonate, a compound with the chemical formula C₉H₈ClNO₃, has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a prodrug. This article explores its synthesis, stability, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Stability

The synthesis of 1-chloroethyl (4-nitrophenyl) carbonate typically involves the reaction of 4-nitrophenol with chloroethyl chloroformate in the presence of a base such as pyridine. The general reaction conditions can be summarized as follows:

| Reactants | Conditions | Yield |

|---|---|---|

| 4-Nitrophenol + Chloroethyl Chloroformate | Pyridine in dichloromethane at 0-20°C for 1.5 h | 97% |

| 4-Nitrophenol + Chloroethyl Chloroformate | Pyridine in chloroform at 0-20°C for overnight | 88% |

The compound has shown remarkable stability under various conditions, including simulated gastric fluid (SGF) and simulated intestinal fluid (SIF), which is critical for its function as a prodrug. In vitro studies indicated that it remained stable during a 30-minute incubation in SGF and SIF, suggesting that it could effectively reach systemic circulation without premature degradation .

1-Chloroethyl (4-nitrophenyl) carbonate acts primarily as a prodrug, which means it requires metabolic conversion to release the active drug. Its mechanism involves hydrolysis to yield reactive intermediates that can interact with biological macromolecules, thereby exerting pharmacological effects. The stability of the compound allows for better absorption and bioavailability when administered orally.

Case Studies and Research Findings

Recent studies have evaluated the pharmacokinetics and bioactivity of this compound:

- Bioavailability Studies : In animal models, compounds derived from this structure demonstrated increased bioavailability compared to their parent drugs. For instance, certain derivatives exhibited over a two-fold increase in bioavailability, indicating that structural modifications can enhance therapeutic efficacy .

- Toxicity Assessments : Toxicological evaluations have shown that while some derivatives maintain low toxicity profiles, further studies are essential to fully understand the safety margins associated with clinical use. The intact structure of 1-chloroethyl (4-nitrophenyl) carbonate under physiological conditions suggests a favorable safety profile when used appropriately .

- Therapeutic Applications : The compound has been investigated for its potential use in cancer therapies. Its ability to release active drug forms selectively within tumor tissues could improve therapeutic outcomes while minimizing systemic side effects .

Comparative Analysis

To better understand the biological activity of 1-chloroethyl (4-nitrophenyl) carbonate, it is useful to compare it with similar compounds:

| Compound | Bioavailability | Stability | Therapeutic Use |

|---|---|---|---|

| 1-Chloroethyl (4-nitrophenyl) Carbonate | High | Stable in SGF/SIF | Potential cancer therapy |

| MRTX1133 | Moderate | Variable | Cancer therapy |

| Other Carbamate Derivatives | Low to Moderate | Less stable | Various therapeutic uses |

特性

IUPAC Name |

1-chloroethyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO5/c1-6(10)15-9(12)16-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXVQFTPXVZUWIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441476 | |

| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101623-69-2 | |

| Record name | Carbonic acid, 1-chloroethyl 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101623-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloroethyl 4-nitrophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。